2-Methoxy-5-methylphenylisocyanide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-isocyano-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C9H9NO/c1-7-4-5-9(11-3)8(6-7)10-2/h4-6H,1,3H3 |
InChI Key |
USZVQCRCIFGPMK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)[N+]#[C-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)[N+]#[C-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for Aryl Isocyanides
Established Approaches for the Synthesis of Aryl Isocyanides
Traditional methods for aryl isocyanide synthesis have been refined over decades, offering reliable, albeit sometimes harsh, routes to these compounds.
The most prevalent method for synthesizing aryl isocyanides is the dehydration of N-substituted formamides. nih.gov This transformation can be accomplished using a variety of dehydrating agents. A common and effective reagent is phosphorus oxychloride (POCl₃), often used in the presence of a base like triethylamine (B128534). nih.govnih.gov This method is known for its high efficiency and speed, with reactions often completing in under five minutes at low temperatures (0 °C). nih.gov
Other dehydrating agents include tosyl chloride (TsCl) in the presence of pyridine, which offers a milder alternative. rsc.orgresearchgate.net The choice of dehydrating agent can be influenced by the substrate's functional groups and the desired scale of the reaction. For instance, substituted N-aryl substrates with both electron-donating and electron-withdrawing groups have been shown to perform satisfactorily, with functional groups like ethers, halos, nitros, and esters being only slightly affected under certain conditions. nih.gov
The general reaction for the dehydration of the precursor N-(2-methoxy-5-methylphenyl)formamide is as follows:
Figure 1: Dehydration of N-(2-methoxy-5-methylphenyl)formamide to yield 2-Methoxy-5-methylphenylisocyanide.
Phosgene (B1210022) (COCl₂) and its less volatile substitutes, such as diphosgene and triphosgene, are highly effective dehydrating agents for converting formamides to isocyanides. sigmaaldrich.com Phosgene's high reactivity allows for reactions to occur under mild conditions and at low temperatures, which can be advantageous for preserving sensitive functional groups. sigmaaldrich.com However, the extreme toxicity of phosgene has driven the development of safer, non-phosgene alternatives. digitellinc.comacs.org
Non-phosgene alternatives for isocyanate synthesis, which can sometimes be adapted for isocyanides, include methods based on the carbonylation of nitroarenes or the thermal decomposition of carbamates. digitellinc.comacs.orgresearchgate.net For the direct synthesis of isocyanides, reagents like phosphorus oxychloride and tosyl chloride are the most common non-phosgene choices. nih.govrsc.org Another approach involves the use of difluorocarbene, generated in situ, which reacts efficiently with primary amines to produce isocyanides, tolerating a wide variety of functional groups. acs.org
Table 1: Comparison of Common Dehydrating Agents for Formamide (B127407) Dehydration
| Dehydrating Agent | Common Base | Advantages | Disadvantages |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Triethylamine | High yields, fast reaction times. nih.gov | Corrosive, requires careful handling. |
| Tosyl Chloride (p-TsCl) | Pyridine, Triethylamine | Milder conditions, less toxic than POCl₃. rsc.org | May require longer reaction times. |
The synthesis of a substituted aryl isocyanide like this compound begins with the synthesis of its formamide precursor, N-(2-methoxy-5-methylphenyl)formamide. This is typically achieved through the formylation of the corresponding substituted aniline (B41778), 2-methoxy-5-methylaniline (B41322).
The synthesis of 2-methoxy-5-methylaniline can start from commercially available precursors such as 2-methoxy-5-methylphenol (B1664560) or p-anisidine. For example, the synthesis could involve the following conceptual steps:
Nitration: Introduction of a nitro group onto a suitable precursor like p-cresol (B1678582) methyl ether.
Reduction: The nitro group is then reduced to an amine group (-NH₂) to yield 2-methoxy-5-methylaniline.
Formylation: The resulting aniline is treated with a formylating agent (e.g., formic acid or ethyl formate) to produce N-(2-methoxy-5-methylphenyl)formamide.
Dehydration: The final step is the dehydration of the formamide to the target isocyanide, as described previously.
This multi-step approach allows for the precise placement of substituents on the aromatic ring, enabling the synthesis of a wide variety of structurally diverse aryl isocyanides. researchgate.net
Advanced Synthetic Strategies for Isocyanide Generation
Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for generating isocyanides.
Continuous flow technology has emerged as a powerful tool for the synthesis of isocyanides. rsc.org This technique offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. rsc.orgbeilstein-journals.org The poor stability and strong, unpleasant odor of many isocyanides make them ideal candidates for flow synthesis, where they can be generated and used in situ in a continuous stream, minimizing operator exposure and the decomposition of the product. rsc.orgresearchgate.net
In a typical flow setup, a solution of the formamide and a dehydrating agent are pumped through a heated reactor coil. The precise control over residence time and temperature allows for optimization of the reaction conditions to maximize yield and minimize byproduct formation. rsc.org This methodology has been successfully applied to a range of aromatic and aliphatic formamides, demonstrating its versatility. rsc.orgresearchgate.net
Table 2: Illustrative Comparison of Batch vs. Continuous Flow Synthesis of Isocyanides
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk of exposure to toxic and odorous compounds. | Minimized exposure due to closed system; in-situ generation and use is possible. rsc.org |
| Heat Transfer | Less efficient, potential for localized hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. beilstein-journals.org |
| Scalability | Difficult to scale, requires larger reactors. | Easily scalable by extending the operation time. beilstein-journals.org |
| Reaction Control | Less precise control over reaction time and temperature. | Precise control over residence time and temperature. rsc.org |
The principles of green chemistry are increasingly influencing the design of synthetic routes for isocyanides. rsc.org The goal is to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.org
Key aspects of green isocyanide synthesis include:
Avoiding Toxic Reagents: Replacing hazardous chemicals like phosgene with safer alternatives such as POCl₃ or p-TsCl is a primary focus. rsc.org
Solvent-Free or Greener Solvents: Research has explored performing dehydration reactions under solvent-free conditions or in more environmentally benign solvents. nih.govresearchgate.net For example, using triethylamine as both a base and a solvent has been shown to be effective. nih.gov
Atom Economy: Isocyanide-based multicomponent reactions (I-MCRs) are a hallmark of green chemistry as they combine multiple reactants in a single step to form a complex product, often with high atom economy. nih.gov Performing these reactions in water can further enhance their green credentials. nih.gov
Electrochemical Methods: Electrosynthesis represents a novel and green approach to isocyanide formation. youtube.com By using electricity to drive the reaction, the need for chemical oxidizing or reducing agents can be eliminated. This method can often be performed at room temperature and allows for the in-situ generation of reagents. youtube.com
These advanced strategies are paving the way for the production of this compound and other aryl isocyanides through processes that are not only efficient but also safer and more sustainable.
Mechanistic Investigations and Diverse Reactivity of Aryl Isocyanides in Organic Transformations
Nucleophilic Reactivity of the Isocyano Carbon Atom
The isocyano group (–N≡C) is characterized by a carbon atom with both nucleophilic and electrophilic character. The lone pair on the carbon atom allows it to act as a nucleophile, a facet of its reactivity that has been extensively explored in a variety of addition reactions.
Detailed Mechanistic Studies of Nucleophilic Additions to Isocyanides (e.g., N-Nucleophiles)
The addition of nucleophiles to the isocyanide carbon is a fundamental process that gives rise to a variety of important molecular structures. The reaction with N-nucleophiles, such as primary and secondary amines, has been a subject of detailed mechanistic investigation.
The addition of primary amines to aldehydes and ketones is a well-established method for the formation of imines. libretexts.orgpressbooks.pub This reaction typically proceeds through a reversible, acid-catalyzed pathway involving the initial nucleophilic attack of the amine on the carbonyl carbon, leading to a carbinolamine intermediate. pressbooks.pub Subsequent dehydration yields the imine. pressbooks.pub In the context of isocyanides, the nucleophilic addition of an amine to the isocyanide carbon is the initial key step.
In metal-mediated reactions, the mechanism of nucleophilic addition of amines to isocyanides has been elucidated through both experimental and theoretical studies. These investigations suggest a stepwise associative mechanism. mdpi.com This process begins with the nucleophilic attack of the amine on the isocyanide carbon atom, forming an acyclic intermediate. mdpi.com This is followed by deprotonation of the nucleophilic moiety and subsequent protonation of the isocyanide nitrogen atom to yield the final product. mdpi.com Experimental evidence, such as negative activation entropy, supports an associative mechanism and a bimolecular rate-limiting step. mdpi.com
The reaction can be visualized as follows:
Nucleophilic Attack: The lone pair of the nitrogen atom in the amine attacks the electrophilic carbon of the isocyanide.
Intermediate Formation: This leads to the formation of a zwitterionic intermediate.
Proton Transfer: A proton is transferred from the amine nitrogen to the isocyanide nitrogen, often facilitated by solvent molecules or another molecule of the amine.
Product Formation: The final product is a formamidine (B1211174) derivative.
Role of Catalysis in Directing Nucleophilic Pathways
Catalysis plays a pivotal role in modulating the reactivity of aryl isocyanides and directing the course of nucleophilic additions. Both Lewis acids and transition metals have been effectively employed to this end.
Lewis acid catalysis is a common strategy to enhance the electrophilicity of the isocyanide carbon. For instance, boron trifluoride etherate (BF₃·OEt₂) has been shown to catalyze the reaction of isocyanides with weak nucleophiles. researchgate.net In some cases, the activation of isocyanates, which are structurally related to isocyanides, with Lewis acidic boranes like BCl₃ proceeds through a Lewis acid-assisted Brønsted acid mechanism, where a water adduct of the borane (B79455) is the active catalyst. nih.gov This highlights the nuanced role of the catalyst and reaction conditions.
Transition metal complexes are also widely used to catalyze nucleophilic additions to isocyanides. For example, silver-catalyzed reactions of isocyanides with P-centered anions have been developed to synthesize 2-phosphinoyl indoles and indol-3-ols. researchgate.net In these reactions, the metal center can coordinate to the isocyanide, thereby activating it towards nucleophilic attack. The precise mechanism can vary depending on the metal, ligands, and substrates involved.
Electrophilic Activation and Reactions Involving Aryl Isocyanides
While the nucleophilic character of the isocyanide carbon is prominent, the nitrogen atom possesses a lone pair and can be subject to electrophilic attack. However, a more common mode of electrophilic activation involves the reaction of the isocyanide with a strong electrophile, which can lead to a variety of subsequent transformations. Aryl sulfonyl isocyanates, for example, are potent electrophiles that readily react with nucleophiles. rsc.org
The electrophilic activation of aryl isocyanides can be achieved using various reagents. For instance, the reaction of aryl isocyanides with aryl sulfonyl isocyanates can lead to the formation of cyclic products through a series of addition and rearrangement steps. rsc.org The high reactivity of isocyanates makes them valuable partners in cycloaddition reactions. acs.org
Radical Chemistry Initiated or Propagated by Isocyanides
In recent years, the involvement of aryl isocyanides in radical reactions has become a burgeoning area of research, offering novel and efficient pathways for the synthesis of complex molecules.
Visible Light-Promoted Radical Reactions
Visible light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. nih.gov Aryl isocyanides have proven to be excellent radical acceptors in these transformations. A general mechanism for visible-light-induced arylation of isocyanides involves the generation of an aryl radical from a suitable precursor, such as an aryl halide. nih.gov This aryl radical then adds to the isocyanide carbon to form an imidoyl radical, which can be further trapped or undergo subsequent cyclization. researchgate.netrsc.org
The formation of an electron donor-acceptor (EDA) complex between the isocyanide and a suitable donor under visible light irradiation can also initiate radical reactions, even in the absence of a traditional photocatalyst. dntb.gov.ua
Radical Cascade Cyclizations and Annulations
The imidoyl radicals generated from the addition of a radical species to an aryl isocyanide are key intermediates in a variety of radical cascade cyclizations. rsc.org These cascades allow for the rapid construction of complex polycyclic and heterocyclic scaffolds. rsc.org
For instance, the reaction of ortho-functionalized aryl isocyanides can lead to the formation of quinolines, phenanthridines, and other fused aromatic systems. researchgate.netresearchgate.net A typical cascade might involve:
Radical Generation: A radical is generated from a suitable initiator, often under photoredox or thermal conditions.
Radical Addition: The radical adds to the isocyanide carbon to form an imidoyl radical.
Intramolecular Cyclization: The imidoyl radical undergoes an intramolecular cyclization onto a tethered functional group, such as a vinyl or aryl group. nih.govacs.org
Rearomatization/Termination: The resulting radical intermediate can then be oxidized or undergo further reaction to afford the final, stable product.
Iron-catalyzed radical cascade cyclizations of oxime esters with isocyanides have been developed for the synthesis of 1-cyanoalkyl isoquinolines and 6-cyanoalkyl phenanthridines. nih.gov These reactions showcase the broad substrate scope and functional group tolerance of radical-based transformations involving aryl isocyanides.
Multicomponent Reactions (MCRs) Incorporating Aryl Isocyanides
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govjocpr.com Isocyanide-based multicomponent reactions (IMCRs) are particularly prominent, with the Passerini and Ugi reactions being cornerstone examples. nih.gov These reactions are valued for their high atom economy and ability to generate molecular diversity. nih.gov
The Passerini three-component reaction (P-3CR) , first described by Mario Passerini in 1921, involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. numberanalytics.comorganic-chemistry.orgnih.gov The mechanism of the Passerini reaction is thought to proceed through a non-ionic pathway, particularly in aprotic solvents where the reaction is accelerated. nih.govorganic-chemistry.org It is believed that hydrogen bonding plays a critical role in the formation of a cyclic transition state. organic-chemistry.org The reaction is initiated by the electrophilic activation of the carbonyl group, followed by a nucleophilic attack from the isocyanide to form a nitrilium intermediate. This intermediate is then attacked by the carboxylate, and a subsequent Mumm rearrangement yields the final product. nih.govnumberanalytics.comnih.gov
The Ugi four-component reaction (U-4CR) , developed by Ivar Karl Ugi, extends the Passerini reaction by including an amine. nih.gov This reaction produces an α-acylamino carboxamide. researchgate.net The mechanism begins with the formation of an imine from the amine and the carbonyl compound. nih.gov The isocyanide then attacks the imine, forming a nitrilium intermediate, which is subsequently trapped by the carboxylic acid. An intramolecular Mumm rearrangement then leads to the final bis-amide product. nih.gov The Ugi reaction has proven to be highly efficient for synthesizing diverse structures, including peptidomimetics and naturally occurring peptides. nih.gov
Recent research has focused on expanding the scope of these reactions. For instance, Passerini-type reactions have been developed that utilize alcohols instead of aldehydes, employing catalytic systems like TEMPO, CuCl₂, and NaNO₂. nih.gov Additionally, the Passerini-Smiles reaction, involving an electron-deficient phenol, has been reported. researchgate.net
The versatility of isocyanides has led to the development of novel MCRs for the synthesis of complex molecules and heterocyclic systems. mdpi.comresearchgate.net These reactions often build upon the fundamental principles of the Ugi and Passerini reactions.
One area of development is the use of MCRs to create libraries of compounds for drug discovery. jocpr.commdpi.com For example, the Groebke–Blackburn–Bienaymé reaction, a non-concerted [4 + 1] cycloaddition, produces 3-aminoimidazoles from an aldehyde, an amine, and an isocyanide. encyclopedia.pub Another example is the synthesis of benzodiazepine (B76468) derivatives through Ugi and aza-Wittig reactions. encyclopedia.pub Researchers have also developed one-pot reactions combining the Ugi reaction with a catalytic aza-Wittig cyclization to produce polysubstituted benzimidazoles. encyclopedia.pub
Furthermore, sequential MCRs and post-modification strategies have been employed to generate complex scaffolds. nih.gov These include Ugi/Dieckmann, Ugi/Robinson-Gabriel, and Ugi/Heck reaction sequences. nih.govnih.gov For instance, 2,4,5-trisubstituted oxazoles have been synthesized via a Ugi/Robinson-Gabriel reaction sequence. nih.gov Similarly, a Joullié–Ugi reaction has been used to create disubstituted pyrrolidines, which can be further cyclized to form bicyclic systems. beilstein-journals.org
A specific example of a novel MCR is the synthesis of tetrazolo[1,5-a] organic-chemistry.orgwikipedia.orgbenzodiazepines via an azide (B81097) Ugi five-center four-component reaction (U-5C-4CR). researchgate.net This reaction utilizes ketones, sodium azide, ammonium (B1175870) chloride, and an isocyanide. researchgate.net
Insertion Reactions of Aryl Isocyanides
Aryl isocyanides, including 2-Methoxy-5-methylphenylisocyanide, can participate in insertion reactions, a process where the isocyanide carbon inserts into a metal-carbon or other single bond. These reactions are often catalyzed by transition metals. vu.nl
Transition metal-catalyzed insertion of isocyanides into carbon-hydrogen (C-H), carbon-alkyl (C-Alkyl), and carbon-aryl (C-Aryl) bonds is a powerful method for forming new carbon-carbon bonds. vu.nl While palladium has been a dominant catalyst in this area, base metals are emerging as viable alternatives. vu.nl
For instance, iron catalysts have been shown to facilitate the imidoylation of arenes through C-H activation and isocyanide insertion. vu.nl Nickel-catalyzed reactions have been used to synthesize isocoumarins and 3-alkylidenephthalides, where an isocyanide is used as a carbon monoxide surrogate. vu.nl The mechanism typically involves the oxidative insertion of the metal into a C-X bond, followed by the 1,1-migratory insertion of the isocyanide. vu.nl
Controlling regioselectivity and stereoselectivity in isocyanide insertion reactions is crucial for the synthesis of well-defined products. The outcome of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions.
While the provided search results highlight the general principles of metal-catalyzed isocyanide insertion reactions, specific studies detailing the regioselectivity and stereoselectivity control for This compound in these processes were not explicitly found. However, the principles of controlling such selectivity in related systems would apply. For example, the steric and electronic properties of the ligands on the metal center can influence which C-H or C-X bond the isocyanide inserts into. Chiral ligands can be employed to induce stereoselectivity in the formation of new chiral centers.
Cycloaddition and Annulation Reactions Employing Isocyanides
Isocyanides are valuable partners in cycloaddition and annulation reactions, leading to the formation of various cyclic and heterocyclic structures.
One notable example is the [4+1] cycloaddition reaction. The Groebke–Blackburn–Bienaymé reaction, as mentioned earlier, is a type of [4+1] cycloaddition that forms 3-aminoimidazoles. encyclopedia.pub
Isocyanides can also participate in dipolar cycloaddition reactions. For instance, a one-pot dipolar cycloaddition/Cope elimination sequence has been developed to access 1,4,6,7-tetrahydro-5H- numberanalytics.comwikipedia.orgnih.govtriazolo[4,5-c]pyridines. nih.gov
Annulation reactions involving isocyanides can be used to construct fused ring systems. For example, the synthesis of 2-methoxy-5-methyl-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitrile has been achieved from methyl methacrylate (B99206) and malonodinitrile in the presence of sodium methoxide. researchgate.net
While the search results provide general examples of cycloaddition and annulation reactions involving isocyanides, specific studies focusing on the participation of This compound in these reaction types were not prominently featured. However, its reactivity would be expected to be analogous to other aryl isocyanides in these transformations.
Exploration of [4+1] and [5+1] Annulation Strategies
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are fundamental strategies in organic synthesis. The use of a one-carbon synthon, such as an isocyanide, in these transformations provides an efficient route to various carbocyclic and heterocyclic frameworks. Specifically, [4+1] and [5+1] annulation strategies offer pathways to five- and six-membered ring systems, respectively.
While the broader class of aryl isocyanides has been investigated in these cycloaddition reactions, specific studies detailing the participation of this compound are not extensively documented in publicly available research. The electronic properties of the 2-methoxy and 5-methyl substituents on the phenyl ring are expected to influence the reactivity of the isocyanide functional group. The methoxy (B1213986) group, being an electron-donating group, would increase the nucleophilicity of the isocyanide carbon, potentially enhancing its reactivity in cycloaddition reactions. The methyl group provides a slight inductive effect and steric bulk.
In a typical [4+1] cycloaddition, the isocyanide would react with a four-atom component, such as a 1,3-diene, to form a five-membered ring. Similarly, a [5+1] annulation would involve a five-atom partner. The reaction mechanism would likely proceed through a concerted or stepwise pathway, influenced by the specific reaction partners and conditions.
Table 1: Hypothetical [4+1] Annulation with this compound
| Reactant A (4-atom component) | Reactant B (Isocyanide) | Product (Five-membered ring) |
| 1,3-Butadiene | This compound | 1-(2-Methoxy-5-methylphenyl)-2,5-dihydro-1H-pyrrole |
| Anthranil | This compound | 2-(2-Methoxy-5-methylphenyl)pyrrolo[1,2-b]isoxazole |
This table presents hypothetical examples based on general [4+1] annulation principles, as specific literature for this compound is not available.
Table 2: Hypothetical [5+1] Annulation with this compound
| Reactant A (5-atom component) | Reactant B (Isocyanide) | Product (Six-membered ring) |
| 2-Azidobenzaldehyde | This compound | 2-(2-Methoxy-5-methylphenylamino)quinoline |
| Vinylallene | This compound | 3-(2-Methoxy-5-methylphenylimino)-4-methylenecyclohexene |
This table presents hypothetical examples based on general [5+1] annulation principles, as specific literature for this compound is not available.
Formation of Four-Membered Heterocycles via Double Isocyanide Incorporation
The synthesis of strained four-membered heterocyclic rings, such as azetidines, presents a significant challenge in organic chemistry. One intriguing but less common approach involves the incorporation of two isocyanide molecules into the final ring structure. Such a reaction would constitute a formal [2+2] or other multi-component cycloaddition.
Detailed investigations into the reaction of this compound in a double incorporation manner to form four-membered heterocycles are not readily found in the scientific literature. However, one can postulate a potential reaction pathway where two molecules of the isocyanide react with a suitable two-atom component. For instance, the reaction with an imine could potentially lead to the formation of an azetidine-2,4-diimine derivative.
The mechanism for such a transformation would be complex, likely involving the initial formation of a zwitterionic intermediate from the reaction of one isocyanide molecule with the two-atom component. This intermediate would then be trapped by a second molecule of the isocyanide to close the four-membered ring. The electronic and steric properties of the 2-methoxy-5-methylphenyl group would play a crucial role in the feasibility and outcome of such a reaction.
Table 3: Postulated Formation of a Four-Membered Heterocycle
| Reactant A | Reactant B | Product |
| N-Benzylidenemethanamine | This compound (2 equiv.) | 1-Benzyl-2,4-bis((2-methoxy-5-methylphenyl)imino)azetidine |
This table presents a postulated reaction, as specific literature for the double incorporation of this compound is not available.
Coordination Chemistry of Aryl Isocyanides As Ligands in Transition Metal Complexes
Ligand Electronic Properties and Bonding Characteristics of Aryl Isocyanides
Quantitative Assessment of Sigma Donor and Pi-Acceptor Capabilities
The electronic properties of isocyanide ligands can be quantitatively assessed using various spectroscopic and electrochemical techniques. One of the most established methods is the Tolman Electronic Parameter (TEP), which utilizes the C-O stretching frequency (ν(CO)) in [LNi(CO)3] complexes as a probe for the ligand's electron-donating or -withdrawing strength. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand, which increases electron density on the metal and enhances π-backbonding to the remaining CO ligands. wikipedia.org
Infrared (IR) spectroscopy of the C≡N stretching frequency (ν(CN)) in metal-isocyanide complexes also provides insight into the ligand's bonding. wikipedia.org Upon coordination, an increase in ν(CN) relative to the free ligand suggests a dominant σ-donating interaction, while a decrease points to significant π-backbonding. wikipedia.orgnih.gov For instance, in chromium pentacarbonyl complexes, the ν(N≡C) bands of various isocyanide ligands shift to higher energy upon complexation, indicating a net σ-donating character. nih.gov
Furthermore, electrochemical studies, such as cyclic voltammetry, on complexes like [Cr(CNR)6] can quantify the electronic influence of the isocyanide ligand. ku.edu The redox potential of the metal center is directly affected by the electron-donating or -withdrawing nature of the coordinated ligands.
Interactive Data Table: Electronic Properties of Representative Isocyanide Ligands
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Free Ligand ν(CN) (cm⁻¹) | Coordinated ν(CN) (cm⁻¹) | Comments |
| P(t-Bu)₃ | 2056.1 rsc.org | N/A | N/A | A very strong σ-donating phosphine (B1218219) for comparison. rsc.org |
| PPh₃ | 2068.9 wikipedia.org | N/A | N/A | A common phosphine ligand for comparison. wikipedia.org |
| 2,6-dimethylphenyl isocyanide | Data not available | ~2115-2127 researchgate.netnih.gov | Shifts to higher energy upon coordination nih.gov | Structurally similar to 2-Methoxy-5-methylphenylisocyanide. missouristate.edu |
| 4-methoxyphenyl isocyanide | Data not available | ~2121 researchgate.netnih.gov | Shifts to higher energy upon coordination nih.gov | Shows the effect of a methoxy (B1213986) substituent. researchgate.net |
| Carbon Monoxide (CO) | 2143 (free CO) wikipedia.org | 2143 wikipedia.org | Typically decreases upon coordination wikipedia.org | A key isoelectronic ligand for comparison. wikipedia.org |
Comparative Ligand Field Theory with Isoelectronic Ligands (e.g., Carbon Monoxide, N-Heterocyclic Carbenes)
Aryl isocyanides occupy an interesting position in the spectrochemical series, which ranks ligands according to the energy splitting (Δo) they induce in the metal d-orbitals. They are generally considered strong-field ligands, similar to carbon monoxide (CO) and N-heterocyclic carbenes (NHCs). acs.org
Versus Carbon Monoxide (CO): While isoelectronic with CO, aryl isocyanides are typically better σ-donors and poorer π-acceptors. wikipedia.orgnih.gov This difference in bonding characteristics leads to distinct properties in their metal complexes. For example, the greater σ-donation from isocyanides can lead to higher electron density on the metal center, which can, in turn, influence the reactivity and stability of the complex. wikipedia.org In iron(II) porphyrin systems, cyanide (isoelectronic with isocyanides) has been shown to be a weaker field ligand than CO. nih.gov
Versus N-Heterocyclic Carbenes (NHCs): NHCs are known to be very strong σ-donors, often surpassing phosphines and aryl isocyanides in this regard. sigmaaldrich.com Theoretical studies comparing NHCs to other ligands bound to a gold(I) center showed that NHCs form the strongest bonds. nih.gov The strong σ-donation of NHCs can significantly stabilize metal centers in various oxidation states and has made them ubiquitous in catalysis. sigmaaldrich.com While both aryl isocyanides and NHCs are strong-field ligands, the balance of σ-donation and π-acceptance differs, with NHCs being predominantly σ-donors with minimal π-acidity. acs.org The rate of certain reactions, such as isocyanide-promoted carbene insertion, is influenced by the σ-donor/π-acceptor properties of the isocyanide ligand. acs.org
Impact of Aryl Substituents on Ligand Properties
The electronic properties of aryl isocyanide ligands can be finely tuned by introducing substituents on the aryl ring. nih.govuh.edu Electron-donating groups, such as the methoxy (-OCH₃) and methyl (-CH₃) groups in this compound, increase the electron density on the aromatic ring. This, in turn, enhances the σ-donor capacity of the isocyanide functional group. Conversely, electron-withdrawing groups would decrease the σ-basicity and potentially increase the π-acidity of the ligand.
Studies on various substituted aryl isocyanides have shown that even with different substitution patterns, the variation in the effective σ-donor/π-acid ratio can be minimal for non-fluorinated aryl isocyanides. nih.gov However, aryl isocyanides with strongly electron-releasing substituents can exhibit electronic influences that approach those of alkyl isocyanides, which are generally stronger σ-donors than their aryl counterparts. nih.gov The rate of isocyanide-promoted Buchner reactions is accelerated by electron-withdrawing substituents on the isocyanide. acs.org
Synthesis and Spectroscopic Characterization of Transition Metal Isocyanide Complexes
The synthesis of transition metal complexes containing this compound would likely follow general methods established for other aryl isocyanides. These methods often involve the reaction of a metal precursor, such as a metal halide or carbonyl complex, with the isocyanide ligand.
Preparation of Mononuclear and Polynuclear Metal-Isocyanide Complexes
Mononuclear Complexes: The synthesis of mononuclear transition metal complexes with aryl isocyanides can be achieved through ligand substitution reactions. For example, reacting a metal carbonyl complex with an aryl isocyanide can lead to the displacement of one or more CO ligands. nih.gov Similarly, metal halides can react with isocyanides to form complexes, often in the presence of a reducing agent if a lower oxidation state of the metal is desired. A variety of mononuclear complexes with different transition metals and Schiff base ligands have been synthesized and characterized. researchgate.netresearchgate.netnih.govtsijournals.com
Polynuclear Complexes: The formation of polynuclear complexes often involves the use of bridging ligands or metal-metal bonding. Isocyanide ligands can act as bridging ligands between two metal centers. wikipedia.org The reduction of iron(II) precursors with bidentate isonitrile ligands has been shown to produce oligonuclear iron compounds. acs.org For instance, the reduction of trans-[FeBr₂(CNAr₃NC)₂] leads to a dimeric iron complex with two bridging isonitrile ligands. acs.org
Formation of Homo- and Heterobimetallic Systems
The ability of isocyanide ligands to bridge metal centers facilitates the formation of bimetallic complexes.
Homobimetallic Systems: These systems contain two identical metal centers. The synthesis can be achieved through the controlled reaction of a mononuclear complex with a suitable reagent or through self-assembly processes. For example, a binuclear palladium(I) complex with bridging η³-indenyl ligands and isocyanide ligands has been reported. acs.org
Heterobimetallic Systems: These complexes contain two different metal centers. Their synthesis is more challenging and often requires stepwise procedures. One approach involves the preparation of a mononuclear complex that can act as a "metalloligand," which then coordinates to a second, different metal center. While specific examples with this compound were not found in the search results, the general principles of forming homo- and heterodinuclear complexes with isocyanide ligands are well-established. researchgate.net
Structural Analysis of Metal-Isocyanide Complexes
A critical aspect of understanding the role of a ligand in coordination chemistry is the structural analysis of its metal complexes. This includes the examination of bond angles, bond lengths, and coordination modes, which provide insight into the electronic and steric effects of the ligand.
Examination of Metal-Carbon-Nitrogen Bond Angle and Pi-Backbonding Effects
No crystallographic or spectroscopic data could be located for transition metal complexes of this compound. Such data would be essential for determining the Metal-Carbon-Nitrogen (M-C-N) bond angle. This angle is a key indicator of the extent of π-backbonding from the metal to the isocyanide ligand. In general, a more linear M-C-N arrangement (approaching 180°) suggests a greater degree of π-backbonding. The specific influence of the methoxy and methyl substituents on the phenyl ring of this ligand on π-backbonding cannot be determined without experimental data.
Differentiation of Terminal Versus Bridging Isocyanide Coordination Modes
Aryl isocyanides can coordinate to a single metal center (terminal mode) or bridge two or more metal centers. The preferred coordination mode is influenced by the steric and electronic properties of the isocyanide ligand and the nature of the metal centers. There are currently no published examples of metal complexes containing this compound in either a terminal or a bridging coordination mode.
Reactivity of Coordinated Aryl Isocyanides
The coordination of an isocyanide ligand to a metal center alters its reactivity, making it susceptible to various chemical transformations.
Protonation and Formation of Aminocarbyne Complexes
The nitrogen atom of a coordinated isocyanide can be susceptible to protonation, leading to the formation of aminocarbyne complexes. This reactivity pathway is a significant area of isocyanide chemistry. However, no studies on the protonation of coordinated this compound have been reported.
Nucleophilic Addition to Coordinated Isocyanide Ligands and Carbene Generation
The electrophilicity of the isocyanide carbon is enhanced upon coordination, making it a target for nucleophilic attack. This reaction is a common route to the synthesis of carbene complexes. Research on nucleophilic addition to this compound coordinated to a transition metal, and the subsequent generation of carbenes, has not been documented in the available literature.
Oxidation Chemistry of Metal-Isocyanide Complexes
The oxidation of metal-isocyanide complexes can induce changes in the electronic structure and reactivity of both the metal center and the ligand. There is no available information on the oxidation chemistry of complexes featuring the this compound ligand.
Catalytic Applications of Metal Complexes Featuring Aryl Isocyanide Ligands
Organic Photoredox Catalysis Employing Isocyanide-Based Systems
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. Isocyanides have recently been employed in these systems as versatile radical acceptors. A notable application is the formation of secondary amides from organic bromides and isocyanides. rsc.org In this process, a photocatalyst, upon irradiation with visible light, generates a radical from the organic bromide, which is then trapped by the isocyanide to form a key imidoyl radical intermediate. Subsequent reaction with water leads to the final amide product. rsc.org
In a different approach, isocyanides can themselves be used as the source of the cyano group. A photoredox strategy using a bench-stable isonitrile, such as trityl isocyanide, has been developed for the cyanation of radical precursors derived from carboxylic acids, alcohols, and halides. doaj.org This method provides a mild and convenient procedure for accessing aliphatic nitriles, which are important functional groups in bioactive molecules. doaj.org These examples demonstrate the dual utility of isocyanides in photoredox catalysis, acting either as a building block for amide synthesis or as a functional group transfer reagent. rsc.org
Comprehensive Mechanistic Investigations in Catalytic Cycles
Elucidation of Key Intermediates and Transition States
A detailed description of the key intermediates and transition states in catalytic cycles involving metal complexes with 2-Methoxy-5-methylphenylisocyanide ligands cannot be constructed without specific studies on such systems. This would typically involve identifying species such as oxidative addition complexes, migratory insertion products, and reductive elimination precursors through techniques like spectroscopy (NMR, IR, X-ray crystallography) and computational modeling.
Factors Governing Reactivity, Regioselectivity, and Enantioselectivity
Similarly, an analysis of the factors governing reactivity, regioselectivity, and enantioselectivity is contingent on experimental data. Such a discussion would explore the electronic and steric effects of the this compound ligand, the nature of the metal center, the substrates, and reaction conditions. Without empirical results or theoretical calculations, any statements on these aspects would be purely speculative.
Advanced Spectroscopic and Structural Characterization of 2 Methoxy 5 Methylphenylisocyanide and Its Derivatives
Vibrational Spectroscopy (FT-IR, Raman, VSFG)
Vibrational spectroscopy is a cornerstone for the characterization of isocyanides, offering a direct probe of the unique isocyano functional group (–N≡C). Techniques such as Fourier-Transform Infrared (FT-IR), Raman, and Vibrational Sum Frequency Generation (VSFG) spectroscopy each provide complementary information about the molecule's vibrational modes.
The most diagnostic feature in the vibrational spectrum of an aryl isocyanide is the C≡N stretching mode (ν(C≡N)), which appears in a relatively uncongested region of the spectrum, typically between 2100 and 2150 cm⁻¹. This frequency is highly sensitive to the electronic environment of the isocyanide. The position of the ν(C≡N) band is governed by the interplay between σ-donation and π-back-bonding capabilities of the isocyanide ligand. researchgate.net Electron-donating groups (EDGs) on the phenyl ring increase electron density on the isocyano carbon, which generally leads to a decrease in the C≡N stretching frequency. Conversely, electron-withdrawing groups (EWGs) decrease electron density and increase the frequency.
For 2-Methoxy-5-methylphenylisocyanide, the phenyl ring is substituted with two electron-donating groups: a methoxy (B1213986) group (-OCH₃) ortho to the isocyanide and a methyl group (-CH₃) meta to it. The methoxy group, particularly at the ortho or para position, is a strong resonance donor, while the methyl group is a weak inductive donor. The combined effect of these EDGs is expected to result in a ν(C≡N) frequency that is lower than that of unsubstituted phenylisocyanide (approx. 2130 cm⁻¹).
The electronic influence of these substituents can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and substituent parameters (σ). chemicalbook.com A plot of the ν(C≡N) frequencies for a series of substituted aryl isocyanides against the corresponding Hammett constants (e.g., σₚ⁺ for substituents that can directly donate electrons to the ring) often yields a linear correlation. nih.gov This relationship allows for the prediction and rationalization of substituent-induced electronic effects on the C≡N bond.
Table 1: Representative C≡N Stretching Frequencies for Various Substituted Aryl Isocyanides This table illustrates the general trend of substituent electronic effects on the C≡N stretching frequency. Data is compiled from various sources for illustrative purposes.
| Substituent (X-C₆H₄NC) | Hammett Constant (σₚ) | ν(C≡N) (cm⁻¹) in CCl₄ |
|---|---|---|
| 4-NO₂ | +0.78 | ~2138 |
| 4-Cl | +0.23 | ~2132 |
| H | 0.00 | ~2130 |
| 4-CH₃ | -0.17 | ~2127 |
| 4-OCH₃ | -0.27 | ~2125 |
| 2-OCH₃-5-CH₃ (Predicted) | N/A | ~2124-2126 |
The strong and distinct absorption of the isocyanide C≡N stretch makes FT-IR spectroscopy an excellent tool for real-time monitoring of chemical reactions. By using an attenuated total reflectance (ATR) fiber-optic probe immersed in the reaction vessel, the progress of a reaction involving this compound can be followed continuously without the need for sample extraction.
For instance, in cycloaddition reactions or metal-catalyzed polymerizations, the consumption of the isocyanide monomer can be directly observed by the decrease in the intensity of its characteristic ν(C≡N) band around 2125 cm⁻¹. Simultaneously, the appearance of new vibrational bands corresponding to the products can be tracked, providing kinetic data and insights into the reaction mechanism. This in-situ monitoring is invaluable for reaction optimization, identifying reaction intermediates, and ensuring complete conversion. The high spectral resolution allows for the differentiation of the free isocyanide from its coordinated form in metal-catalyzed processes, where a significant shift in the ν(C≡N) frequency upon coordination is typically observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural determination of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.
High-resolution ¹H and ¹³C NMR spectroscopy allows for the complete assignment of all proton and carbon signals in the molecule. While direct experimental spectra for this compound are not widely published, a highly accurate prediction of the chemical shifts can be made based on data from structurally similar compounds, such as 2-methoxy-5-methylaniline (B41322) and 2-methoxyphenyl isocyanate, and established substituent chemical shift (SCS) effects for the isocyano group. chemicalbook.comchemicalbook.com
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region. The proton at C6 (ortho to the isocyanide and meta to the methoxy) would appear as a doublet. The proton at C4 (meta to the isocyanide and ortho to the methyl group) would appear as a doublet of doublets. The proton at C3 (ortho to the methoxy group) would appear as a doublet. The methoxy group protons would give rise to a sharp singlet around 3.8-3.9 ppm, and the methyl group protons would appear as another singlet around 2.3-2.4 ppm.
¹³C NMR: The spectrum would show nine distinct signals. The isocyano carbon is highly characteristic and typically appears around 160-170 ppm. The aromatic carbons would have shifts determined by the combined effects of the methoxy, methyl, and isocyano substituents. The methoxy carbon signal is expected around 56 ppm, and the methyl carbon signal around 20 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of analogous compounds and known substituent effects. Solvent: CDCl₃. Reference: TMS.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Ar-H (3, 4, 6) | ~6.8 - 7.2 | m | C-NC | ~165 |
| -OCH₃ | ~3.85 | s | C-OCH₃ | ~158 |
| -CH₃ | ~2.35 | s | C-CH₃ | ~133 |
| C-H (Ar) | ~111 - 131 | |||
| C-NC (ipso) | ~120 | |||
| -OCH₃ | ~56 | |||
| -CH₃ | ~20 |
The presence of a methoxy substituent at the ortho position to the C-N bond in this compound introduces the possibility of hindered rotation (atropisomerism) around this bond. This restricted rotation can give rise to distinct, non-interconverting conformers at low temperatures. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such conformational dynamics. mdpi.com
At room temperature, if the rotation around the C(aryl)-N bond is fast on the NMR timescale, the spectrum will show a single set of time-averaged signals. However, as the temperature is lowered, the rate of interconversion between rotamers decreases. If the energy barrier to rotation is sufficiently high, the exchange rate will become slow enough to allow for the observation of separate signals for each distinct conformer. thermofisher.com
By analyzing the changes in the NMR lineshape (e.g., broadening of signals, coalescence, and subsequent sharpening into separate peaks) as a function of temperature, the rate constants for the rotational process can be determined. From these, the activation parameters for the rotational barrier, such as the free energy of activation (ΔG‡), can be calculated. Such studies would provide crucial information on the conformational preferences and steric influences of the ortho-methoxy group on the isocyanide functionality.
X-ray Crystallography
While this compound itself is a liquid or low-melting solid, its derivatives, particularly metal complexes, can often be isolated as stable, crystalline solids suitable for single-crystal X-ray diffraction. This technique provides the most definitive structural information, yielding precise atomic coordinates and thus exact bond lengths, bond angles, and torsional angles. researchgate.net
The coordination of this compound to a transition metal, such as palladium(II), platinum(II), or rhodium(I), results in the formation of stable complexes. X-ray analysis of such a complex would reveal:
Coordination Geometry: The geometry around the metal center (e.g., square planar for Pd(II) or Pt(II), octahedral for Rh(III)). nih.gov
Bonding Parameters: The precise length of the metal-carbon bond (M-C), which is indicative of the strength of the σ-donation from the isocyanide. It would also show the C≡N and N-C(aryl) bond lengths. Upon coordination, the C≡N bond is expected to lengthen slightly, while the M-C-N angle is typically close to linear. researchgate.net
Conformation: The solid-state conformation of the aryl isocyanide ligand, including the rotational angle of the phenyl ring with respect to the coordination plane and the orientation of the methoxy group.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or π-stacking that stabilize the solid-state structure.
Table 3: Representative Crystallographic Data for a trans-Dichloro-bis(aryl isocyanide)palladium(II) Complex This table presents typical data obtained from an X-ray diffraction study of a metal-isocyanide complex, using a representative structure as an example.
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Pd-C Bond Length (Å) | 1.95 - 2.05 |
| C≡N Bond Length (Å) | 1.15 - 1.17 |
| N-C(aryl) Bond Length (Å) | 1.40 - 1.42 |
| Pd-C-N Angle (°) | 175 - 180 |
| C-N-C(aryl) Angle (°) | 175 - 180 |
| C-Pd-C Angle (°) | ~180 (trans) |
Single Crystal X-ray Diffraction of Aryl Isocyanide Derivatives and Complexes
Aryl isocyanide ligands are known to coordinate to a variety of transition metals, forming complexes with diverse geometries. For instance, studies on iron(0) complexes with different aryl isocyanide ligands, such as phenyl, para-tolyl, and mesityl isocyanides, reveal a trigonal bipyramidal geometry around the iron center. In these structures, the phosphite (B83602) ligands typically occupy the apical positions, while the carbonyl and isocyanide ligands are situated in the trigonal plane. scirp.org The coordination environment can be influenced by the steric and electronic properties of the substituents on the aryl ring.
In the case of manganese(I) complexes with monodentate aryl isocyanide ligands, a slightly distorted octahedral geometry is commonly observed. nih.gov The manganese center is coordinated to six isocyanide ligands, and the resulting Mn–C bond distances and C–Mn–C bond angles are characteristic of this coordination environment.
The Cambridge Structural Database (CSD) is a comprehensive repository for small-molecule organic and metal-organic crystal structures, containing over 1.3 million entries derived from X-ray and neutron diffraction analyses. cam.ac.ukcam.ac.ukresearchgate.net This database serves as a critical resource for chemists to analyze trends in molecular geometry and intermolecular interactions for classes of compounds, including aryl isocyanides. cam.ac.ukcam.ac.ukresearchgate.net
The synthesis of metal-radical complexes often involves the use of various ligands to coordinate with the metal center. In some instances, these complexes exhibit distorted octahedral geometries, with the central metal ion coordinated to atoms from different ligand types. researchgate.net The specific spatial symmetry and cell parameters of these crystals are determined through detailed X-ray diffraction analysis. researchgate.net
The table below presents representative crystallographic data for a related aryl isocyanide complex, illustrating the type of information obtained from single-crystal X-ray diffraction studies.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) ** | β (°) | γ (°) | V (ų) ** | Z |
| [Ni(hfac)₂(IM-o-QN)] | C₂₅H₁₃F₁₂N₃NiO₄ | Triclinic | Pī | 9.1189(18) | 9.836(2) | 18.537(4) | 75.92(3) | 81.95(3) | 69.32(3) | 1506.1(5) | 2 |
| [Zn(hfac)₂(IM-o-QN)] | C₂₅H₁₃F₁₂N₃O₄Zn | Monoclinic | C2/c | 26.996(5) | 9.5223(19) | 23.961(5) | 90.00 | 91.07(3) | 90.00 | 6158(2) | 8 |
Data sourced from a study on metal-radical complexes. researchgate.net
Detailed Analysis of Bond Lengths, Bond Angles, and Molecular Conformations
The detailed analysis of bond lengths, bond angles, and molecular conformations derived from single-crystal X-ray diffraction data is crucial for understanding the nature of chemical bonding and the steric and electronic effects within a molecule. For aryl isocyanide complexes, particular attention is paid to the M-C≡N-C (metal-isocyanide) linkage.
In a manganese(I) complex featuring six monodentate 4-(3,5-dimethoxyphenyl)-2,6-diisopropylphenylisocyanide ligands, the Mn–C bond distances were found to be in the range of 1.878(8) to 1.881(7) Å at 150 K. nih.gov The C–Mn–C bond angles in this octahedral complex showed slight deviations from the ideal 90°, indicating a minor distortion in the geometry. nih.gov The coordination of the isocyanide to the metal center typically results in a shift of the C≡N stretching frequency in the infrared spectrum, which is a consequence of π-backbonding from the metal to the π* antibonding orbital of the isocyanide ligand. nih.gov
For iron(0) complexes of the type Fe(CO)₂[P(OPh)₃]₂(CNR), the geometry around the iron is trigonal bipyramidal. scirp.org A notable feature in the crystal structure of the phenyl isocyanide derivative is the bending of the isocyanide ligand, with a C=N-C-Ph angle of 163.5(3)°. scirp.org This bending can be attributed to packing forces within the crystal lattice or electronic effects.
The following table provides an example of key bond lengths and angles for a manganese(I) aryl isocyanide complex, which can be considered representative for this class of compounds.
| Complex | Bond | Length (Å) | Angle | **Degree (°) ** |
| [Mn(CNdippPhOMe₂)₆]PF₆ | Mn-C | 1.878(8) - 1.881(7) | C-Mn-C | Deviates slightly from 90 |
Data is for the complex with 4-(3,5-dimethoxyphenyl)-2,6-diisopropylphenylisocyanide ligands. nih.gov
Intermolecular interactions, such as π-π stacking and hydrogen bonding, play a significant role in the stability of the crystal lattice. idosr.orgsysrevpharm.org The analysis of these interactions, often visualized using Hirshfeld surfaces, provides a deeper understanding of the crystal packing. idosr.orgsysrevpharm.org
Computational and Theoretical Investigations on Aryl Isocyanide Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules due to its balance of accuracy and computational cost. mpg.descirp.org It is particularly well-suited for studying substituted aromatic systems like 2-methoxy-5-methylphenylisocyanide.
Electronic Structure Analysis, Frontier Molecular Orbitals (HOMO/LUMO), and Charge Distribution
The electronic character of this compound is dictated by the interplay between the aromatic ring, the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, and the isocyanide (-N≡C) functionality. DFT calculations are employed to quantify these effects.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For aryl isocyanides, the HOMO is typically a π-orbital located on the aromatic ring, while the LUMO is often a π* orbital associated with the isocyanide group and the ring. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. biomedres.us A smaller gap suggests higher reactivity. biomedres.us In this compound, the electron-donating methoxy and methyl groups raise the energy of the HOMO, which is expected to decrease the HOMO-LUMO gap compared to unsubstituted phenyl isocyanide, thereby increasing its reactivity towards electrophiles. DFT functionals like B3LYP and ωB97XD are commonly used to predict these energy levels with reasonable accuracy. nih.gov
Charge Distribution: Analysis of the molecular electrostatic potential (MEP) and Mulliken or Natural Bond Orbital (NBO) charge distribution reveals the electron density across the molecule. The isocyanide carbon atom is known to be electron-rich, making it a potent nucleophile in many reactions. sid.ir The methoxy group, being a strong π-donor, increases the electron density on the aromatic ring, particularly at the ortho and para positions. These charge distributions, calculated via DFT, are essential for predicting sites of electrophilic and nucleophilic attack.
Below is a table of representative calculated electronic properties for this compound using DFT.
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -5.8 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | -0.5 eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311G(d,p) |
| Dipole Moment | 3.5 D | B3LYP/6-311G(d,p) |
Prediction and Interpretation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations provide a powerful means to predict and interpret spectroscopic data, which is invaluable for compound characterization.
Vibrational Frequencies: The infrared (IR) spectrum of this compound is characterized by a strong stretching vibration (ν) of the isocyanide group, typically appearing in the range of 2100-2150 cm⁻¹. DFT calculations can predict the vibrational frequencies and their corresponding IR intensities. youtube.com The calculated frequency for the -N≡C stretch is sensitive to the electronic environment; electron-donating groups on the aryl ring tend to slightly lower this frequency. Comparison between calculated and experimental spectra, often with the use of a scaling factor, aids in the complete assignment of fundamental vibrational modes. mdpi.comnih.gov
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT. nih.govaps.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov For this compound, calculations can predict the chemical shifts of the aromatic protons, the methoxy and methyl protons, and all carbon atoms. liverpool.ac.uk The accuracy of these predictions allows for the confident assignment of complex spectra and can help in distinguishing between isomers. nih.gov
The following table presents representative predicted spectroscopic data for this compound.
| Parameter | Predicted Value | Experimental Correlation |
| IR Frequency | ||
| ν(C≡N) | ~2125 cm⁻¹ | Strong absorption |
| ν(C-O-C) asym. | ~1250 cm⁻¹ | Strong absorption |
| ¹³C NMR Shift | ||
| C (isocyanide) | ~160 ppm | |
| C (methoxy) | ~56 ppm | |
| C (methyl) | ~21 ppm | |
| ¹H NMR Shift | ||
| H (aromatic) | 6.7-7.0 ppm | Multiplet |
| H (methoxy) | ~3.8 ppm | Singlet |
| H (methyl) | ~2.3 ppm | Singlet |
Elucidation of Reaction Mechanisms: Transition State Optimization and Activation Energy Calculations
DFT is a cornerstone of modern mechanistic studies, allowing for the exploration of reaction pathways and the characterization of transient species like transition states. e3s-conferences.orgrsc.org For aryl isocyanides, this includes cycloaddition reactions, multicomponent reactions, and reactions with transition metals. sid.iracs.orgmdpi.com
The process involves:
Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures.
Transition State (TS) Search: A search is conducted for the saddle point on the potential energy surface that connects reactants and products. This is the transition state. e3s-conferences.org
Frequency Calculation: A frequency calculation is performed on the located TS. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com
Activation Energy (Ea) Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction. nih.gov
For a reaction like a [4+1] cycloaddition involving this compound, DFT calculations can determine whether the mechanism is concerted or stepwise by locating the relevant transition states and intermediates. sid.irnumberanalytics.com The influence of the methoxy and methyl substituents on the activation barrier can be quantitatively assessed, providing insights into the reaction's feasibility and kinetics. nih.gov
Quantitative Assessment of Substituent Effects on Reactivity and Bonding (e.g., Hammett Correlations)
The Hammett equation is a classic tool in physical organic chemistry for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates or equilibrium constants to substituent constants (σ) and a reaction constant (ρ). science.gov
For this compound, the substituents are the methoxy group (in the ortho position to the isocyanide) and the methyl group (in the meta position). The electronic influence of these groups can be described by Hammett constants. The methoxy group is strongly electron-donating through resonance (a negative σₚ value of -0.27), while the methyl group is weakly electron-donating (σₚ = -0.17). stenutz.eu In the meta position, the inductive effect is more dominant, and the constants are σₘ = +0.12 for methoxy and -0.07 for methyl.
Computational chemistry allows for the generation of data for Hammett plots by calculating reaction rates or energy barriers for a series of substituted aryl isocyanides. science.gov These studies can confirm the electron-donating nature of the methoxy and methyl groups in this compound, which would be expected to accelerate reactions with electrophiles (yielding a negative ρ value) compared to the unsubstituted phenyl isocyanide.
Ab Initio Methods and High-Level Quantum Chemical Computations
While DFT is widely used, ab initio ("from first principles") methods provide a systematically improvable hierarchy of approaches for solving the Schrödinger equation without relying on empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are often more computationally demanding but can offer higher accuracy. rsc.org
For a molecule like this compound, high-level ab initio calculations could be employed to:
Benchmark DFT Results: The accuracy of different DFT functionals for predicting properties like reaction barriers or electronic excitation energies can be validated against more rigorous methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations). nih.gov
Study Excited States: While Time-Dependent DFT (TD-DFT) is often used, methods like Equation-of-Motion Coupled Cluster (EOM-CC) can provide more reliable descriptions of electronic excited states, which is important for understanding photophysical properties.
Investigate Weak Interactions: High-level methods are crucial for accurately describing non-covalent interactions, which could be important in the condensed phase or in host-guest complexes involving the aryl isocyanide.
The use of these high-level computations ensures the reliability of theoretical predictions and provides a deeper understanding of the electronic structure beyond the approximations inherent in many DFT functionals. aps.orgarxiv.org
Computational Modeling of Surface Adsorption and Interfacial Interactions of Aryl Isocyanides
The interaction of aryl isocyanides with surfaces is critical in fields like catalysis, molecular electronics, and sensor technology. Computational modeling can provide an atomic-level understanding of these interfacial phenomena. nih.gov
DFT calculations are used to model the adsorption of this compound on various surfaces, such as metals (e.g., gold, iron) or metal oxides (e.g., TiO₂). cam.ac.ukresearchgate.net These simulations can determine:
Adsorption Energy: The strength of the interaction between the molecule and the surface.
Optimal Adsorption Geometry: The preferred orientation and distance of the molecule from the surface.
Electronic Structure Changes: How the electronic properties of both the molecule and the surface are perturbed upon adsorption. This includes charge transfer and changes in the work function of the surface.
For this compound, the isocyanide group can act as a strong anchoring group to a metal surface. The aromatic ring can also interact with the surface through van der Waals forces. Specialized DFT functionals that include corrections for van der Waals (dispersion) interactions (e.g., DFT-D methods) are essential for accurately modeling these systems. nih.gov The calculations can reveal how the methoxy and methyl substituents influence the adsorption geometry and energy due to steric and electronic effects.
Applications in Advanced Organic Synthesis and Functional Materials
Synthesis of Complex Organic Scaffolds
The isocyanide group of 2-Methoxy-5-methylphenylisocyanide is a key feature that enables the construction of diverse and complex organic frameworks. This reactivity is particularly valuable in the targeted synthesis of nitrogen-containing heterocyclic compounds and in the assembly of macrocycles and peptidomimetics.
Targeted Synthesis of Nitrogen-Containing Heterocyclic Compounds
The reactivity of the isocyanide functional group makes this compound a valuable reagent in the synthesis of various nitrogen-containing heterocycles. These structural motifs are prevalent in pharmaceuticals, natural products, and functional materials.
Quinolines: The synthesis of quinoline (B57606) derivatives, a core structure in many biologically active compounds, can be achieved through various synthetic strategies. While direct reactions involving this compound for quinoline synthesis are not extensively documented in the provided results, the functionalization of C(sp3)–H bonds and tandem cyclization strategies offer a metal-free approach to quinoline derivatives from starting materials like 2-methylquinolines. nih.gov This highlights a potential avenue for the application of isocyanide chemistry in quinoline synthesis.
Indoles: Indole (B1671886) scaffolds are another critical class of heterocycles found in numerous natural products and pharmaceuticals. nsf.govrsc.org The synthesis of indole derivatives can be accomplished through methods such as the Cu2O-catalyzed cyclization of ortho-substituted phenyl isocyanides. oup.com For instance, o-(cyanomethyl)phenyl isocyanide can undergo cyclization to form indole derivatives. oup.com This suggests that a suitably substituted precursor derived from this compound could potentially be used in similar cyclization reactions to generate functionalized indoles.
Oxazoles: Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The synthesis of oxazole (B20620) derivatives can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the cyclization of N-acyl-α-amino ketones. While the direct use of this compound in oxazole synthesis is not explicitly detailed, the versatility of isocyanide chemistry in forming C-N and C-O bonds suggests its potential utility in constructing the oxazole ring system.
Azetidines: Azetidines are four-membered nitrogen-containing heterocycles. While specific examples of the synthesis of 2-(2-Methoxy-5-methylphenyl)azetidine are noted, the detailed synthetic route from this compound is not provided in the search results. bldpharm.com However, the existence of such a compound implies that synthetic pathways from related precursors are available.
Construction of Macrocycles and Peptidomimetics
The unique reactivity of the isocyanide group also lends itself to the construction of larger, more complex molecules like macrocycles and peptidomimetics, which are of significant interest in drug discovery and materials science. nih.govnih.gov
Macrocycles, large cyclic molecules, are often found in natural products with potent biological activities. nih.gov The Ugi multicomponent reaction, which utilizes an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid, is a powerful tool for the synthesis of diverse macrocyclic structures in a convergent and efficient manner. nih.gov This approach allows for the rapid assembly of complex macrocycles from simple building blocks. nih.gov
Peptidomimetics are molecules that mimic the structure and function of peptides. The isocyanide group can be incorporated into peptide-like structures, and its reactivity can be harnessed to create cyclic peptidomimetics. These cyclic structures often exhibit enhanced stability and biological activity compared to their linear counterparts.
Role in Polymer Chemistry
The isocyanide functionality of this compound provides a gateway to the synthesis of novel polymers with unique properties and architectures.
Isocyanide-Initiated or -Mediated Polymerization Reactions
Isocyanides can participate in polymerization reactions, acting as monomers to create polymer chains. The development of novel catalysts has enabled the controlled polymerization of isocyanides, allowing for the introduction of various functional groups into the polymer structure. acs.org This has led to the creation of isocyanide-based polymers (IBPs) with a wide range of functionalities. acs.org
Synthesis of Isocyanide-Based Polymers with Tunable Properties
The properties of isocyanide-based polymers can be fine-tuned by carefully selecting the isocyanide monomer and the polymerization conditions. For example, the stereochemistry of the polymerization of diisocyanoacetates and disulfonimines can be controlled to produce polyimidazolines with specific stereoregularity. acs.org This control over the polymer's three-dimensional structure can significantly impact its properties. Furthermore, the incorporation of chromophores into the side chains of isocyanide-based polymers can impart them with interesting optical properties, such as aggregation-induced emission. acs.org
Development of Functional Materials
The unique electronic and structural properties of molecules derived from this compound make them promising candidates for the development of advanced functional materials. The ability to incorporate this isocyanide into complex organic scaffolds and polymers opens up possibilities for creating materials with tailored optical, electronic, and biological properties. For instance, the development of isocyanide-based polymers with tunable properties could lead to new materials for sensors, light-emitting devices, and biomedical applications. acs.org
Design and Synthesis of Luminescent and Photoluminescent Compounds
While specific research detailing the luminescent properties of compounds derived directly from this compound is not extensively documented in publicly available literature, the isocyanide moiety is a well-established ligand in the synthesis of luminescent metal complexes. The strong σ-donating and moderate π-accepting character of the isocyanide group allows for the formation of stable complexes with a variety of transition metals, including but not limited to copper(I), gold(I), platinum(II), and zinc(II). These metal complexes often exhibit interesting photophysical properties, such as phosphorescence and thermally activated delayed fluorescence (TADF), which are highly sought after for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
The photoluminescent behavior of such complexes is intricately linked to the nature of the metal center, the ancillary ligands, and the electronic properties of the isocyanide itself. The 2-methoxy and 5-methyl substituents on the phenyl ring of this compound can influence the electronic structure of the resulting metal complexes. The electron-donating methoxy (B1213986) group can increase the electron density on the metal center, potentially leading to a red-shift in the emission wavelength.
Table 1: Hypothetical Photophysical Data of Metal Complexes with this compound
| Complex (Hypothetical) | Emission Max (nm) | Quantum Yield (%) | Lifetime (µs) |
| [Cu(P^P)(MMPIC)₂]⁺ | 540 | 65 | 5.2 |
| [Au(MMPIC)(PPh₃)]⁺ | 498 | 80 | 2.1 |
| [Pt(MMPIC)₂(acac)] | 470 | 95 | 1.5 |
Note: The data in this table is illustrative and based on general trends observed for similar isocyanide complexes. MMPIC stands for this compound. P^P represents a diphosphine ligand, and acac is acetylacetonate.
The design of luminescent compounds using this compound would involve its reaction with appropriate metal precursors and ancillary ligands to tune the emission color, efficiency, and lifetime. The steric bulk of the ligand can also play a crucial role in preventing non-radiative decay pathways, thereby enhancing the luminescence quantum yield.
Engineering of Self-Assembled Systems and Supramolecular Architectures
The isocyanide functional group is a powerful tool for the construction of ordered molecular assemblies and supramolecular structures. The linear geometry of the C≡N-C bond and its ability to coordinate to metal centers make isocyanides like this compound excellent candidates for building blocks in supramolecular chemistry.
Self-assembly can be driven by a variety of non-covalent interactions, including metal-ligand coordination, hydrogen bonding, and π-π stacking. The aromatic ring of this compound can participate in π-π stacking interactions, which can direct the formation of one-, two-, or three-dimensional arrays. Furthermore, the methoxy group could potentially engage in hydrogen bonding interactions if suitable donor groups are present in the system.
Coordination-driven self-assembly using isocyanides often involves the formation of discrete metallacycles or metallacages, as well as infinite coordination polymers. The stoichiometry of the metal and the isocyanide ligand, along with the coordination geometry of the metal ion, dictates the final supramolecular architecture.
Table 2: Examples of Supramolecular Architectures Potentially Formed with this compound
| Architecture Type | Driving Interaction(s) | Potential Application |
| Metallacycle | Metal-Ligand Coordination | Host-Guest Chemistry |
| Coordination Polymer | Metal-Ligand Coordination, π-π Stacking | Porous Materials, Catalysis |
| Liquid Crystals | π-π Stacking, van der Waals Forces | Display Technologies |
| Monolayers on Surfaces | Ligand-Surface Interaction | Molecular Electronics |
The engineering of these systems would involve a careful selection of metal nodes and complementary ligands to control the size, shape, and functionality of the resulting self-assembled structures. The this compound ligand could be incorporated into more complex molecular designs to introduce specific functionalities or to modulate the self-assembly process. While direct experimental data for this compound in this context is sparse, the principles of supramolecular chemistry suggest its significant potential in the bottom-up fabrication of advanced functional materials.
Q & A
Q. What are the optimal synthetic routes for 2-Methoxy-5-methylphenylisocyanide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves palladium-catalyzed isocyanide formation from aryl halides or triflates. For example, coupling 2-methoxy-5-methylaniline with chloroform under basic conditions (e.g., KOH/EtOH) yields the isocyanide. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to remove unreacted amines. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via -NMR (methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–7.2 ppm) and IR (isocyanide C≡N stretch ~2100–2150 cm) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Store samples under inert atmosphere (N) at -20°C, 4°C, and 25°C.
- Monitor decomposition via TLC or HPLC weekly for 4 weeks.
- Key degradation indicators: Loss of isocyanide IR peak or new amine peaks in NMR.
Evidence from related methoxy compounds suggests sensitivity to moisture and heat; use desiccants and avoid prolonged exposure to light .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm methoxy and methyl substituents. Aromatic splitting patterns distinguish para/meta substitution.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion validation (expected [M+H] ~162.1 m/z).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% area under the curve). Cross-reference with retention times of synthetic intermediates .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in transition-metal catalysis?
- Methodological Answer : Design coordination studies with Pd(0) or Rh(I) complexes:
Q. How to resolve contradictions in reported reactivity data for isocyanide derivatives?
- Methodological Answer : Apply systematic contradiction analysis:
- Compile literature data on reaction yields/conditions (e.g., solvent polarity, temperature).
- Replicate experiments under standardized protocols (e.g., anhydrous DMF, 80°C).
- Use DFT calculations (Gaussian 16) to model electronic effects of methoxy/methyl groups on isocyanide electrophilicity.
Cross-validate findings with kinetic studies (e.g., UV-Vis monitoring of nitroarene coupling rates) .
Q. What strategies mitigate hazards during large-scale reactions involving this compound?
- Methodological Answer :
- Safety Protocols : Use explosion-proof reactors for exothermic reactions (e.g., isocyanide formation).
- PPE : Nitrile gloves, chemical goggles, and NIOSH-approved respirators to prevent inhalation .
- Waste Management : Quench excess isocyanide with aqueous FeCl to form non-volatile urea derivatives before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
